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Compound of Interest

Compound Name: 4-Chloro-8-methoxyquinoline

Cat. No.: B022261

Introduction

4-Chloro-8-methoxyquinoline is a heterocyclic compound of interest in medicinal chemistry
and drug development due to its quinoline scaffold, a privileged structure found in numerous
pharmacologically active molecules. Thorough characterization of this compound is essential to
ensure its identity, purity, and stability. This document provides a comprehensive overview of
the key analytical techniques and detailed protocols for the characterization of 4-Chloro-8-
methoxyquinoline, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-8-methoxyquinoline is
presented below.

Property Value Reference
Molecular Formula C10HsCINO [11[2]
Molecular Weight 193.63 g/mol [1][2]
Monoisotopic Mass 193.0294416 Da [1]
Appearance Solid (predicted) [2]
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Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of 4-Chloro-
8-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Based on the analysis of structurally similar compounds, the following proton NMR chemical
shifts are predicted for 4-Chloro-8-methoxyquinoline in CDCls.

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H-2 8.6-8.8 Doublet

H-3 72-74 Doublet

H-5 79-8.1 Doublet

H-6 73-75 Triplet

H-7 69-7.1 Doublet
OCHs 39-41 Singlet

The predicted carbon-13 NMR chemical shifts for 4-Chloro-8-methoxyquinoline in CDCIs are
outlined below, with data from the related 2-chloro-8-methoxyquinoline used as a reference.
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Carbon Predicted Chemical Shift (ppm)
C-2 150 - 152
C-3 121 -123
C-4 145 - 147
C-4a 127 - 129
C-5 130-132
C-6 121 -123
C-7 115- 117
C-8 157 - 159
C-8a 140 - 142
OCHs 55-57

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Chloro-8-methoxyquinoline in approximately
0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Set the spectral width to cover the range of 0-10 ppm.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be necessary compared to *H NMR.
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o Set the spectral width to cover the range of 0-160 ppm.

o Data Processing: Process the acquired FID files by applying Fourier transformation, phase
correction, and baseline correction. Reference the spectra to the residual solvent peak
(CDCls: 0H = 7.26 ppm, 6C = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental
composition of a compound, as well as providing structural information through fragmentation
analysis.

For 4-Chloro-8-methoxyquinoline, the following ions are expected in an electrospray
ionization (ESI) mass spectrum:

lon Predicted m/z
[M+H]* 194.0367
[M+Na]* 216.0186

Under electron ionization (El), characteristic fragmentation patterns are anticipated. The
fragmentation of the molecular ion (m/z 193) may involve the loss of a chlorine atom, a methyl
group, or a methoxy group.

Experimental Protocol: Mass Spectrometry (ESI-MS)

Sample Preparation: Prepare a dilute solution of 4-Chloro-8-methoxyquinoline
(approximately 10-100 pug/mL) in a suitable solvent such as methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
e Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

o Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z
50-500.

o Data Analysis: Identify the molecular ion peaks, such as [M+H]* and any common adducts.
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Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the
purity of 4-Chloro-8-methoxyquinoline and for quantifying the compound in various matrices.

An adaptable reversed-phase HPLC method for the analysis of 4-Chloro-8-methoxyquinoline
is detailed below, based on methods for similar compounds.

Parameter Condition

Column C18, 4.6 x 150 mm, 5 pm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 254 nm

Injection Volume 10 pyL

Diluent Acetonitrile/Water (50:50)

Experimental Protocol: HPLC Analysis

o Standard Preparation: Accurately weigh and dissolve 4-Chloro-8-methoxyquinoline in the
diluent to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by
serial dilution.

o Sample Preparation: Dissolve the sample containing 4-Chloro-8-methoxyquinoline in the
diluent to a concentration within the calibration range.

o System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition
for at least 30 minutes or until a stable baseline is achieved.

e Analysis: Inject the standards and samples and record the chromatograms.
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o Data Processing: Integrate the peak areas and determine the purity or concentration of 4-
Chloro-8-methoxyquinoline by comparing with the standard curve.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential
Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a
material.

While specific experimental data for 4-Chloro-8-methoxyquinoline is not readily available,
DSC can be used to determine its melting point and assess its crystallinity. TGA will provide
information on its decomposition temperature and thermal stability.

Experimental Protocol: Thermal Analysis
Differential Scanning Calorimetry (DSC):

o Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-8-methoxyquinoline into an
aluminum DSC pan and seal it.

e Instrumentation: Use a calibrated DSC instrument.

o Temperature Program: Heat the sample from ambient temperature to a temperature above
its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.

o Data Analysis: Determine the melting point from the onset or peak of the endothermic
transition.

Thermogravimetric Analysis (TGA):

o Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-8-methoxyquinoline into a TGA
pan.

¢ Instrumentation: Use a calibrated TGA instrument.

o Temperature Program: Heat the sample from ambient temperature to a high temperature
(e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
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» Data Analysis: Determine the onset of decomposition from the TGA curve.

Visualizations
Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of
4-Chloro-8-methoxyquinoline.
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Figure 1: Characterization Workflow for 4-Chloro-8-methoxyquinoline
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Caption: Workflow for the characterization of 4-Chloro-8-methoxyquinoline.

HPLC Analysis Workflow
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The diagram below outlines the typical workflow for the purity analysis of 4-Chloro-8-
methoxyquinoline using HPLC.
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Figure 2: HPLC Analysis Workflow
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Caption: A typical workflow for HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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